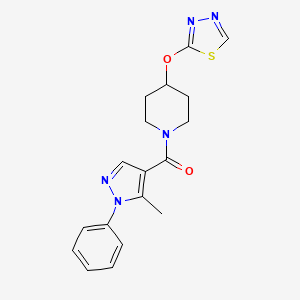

(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . This compound has shown good antiproliferative activity against various types of cancers .

Synthesis Analysis

The synthesis of this compound involves the introduction of a hydrophilic skeleton and different chains based on BPTES . The synthesis process also involves the use of semi/thiosemicarbazide and sodium acetate .

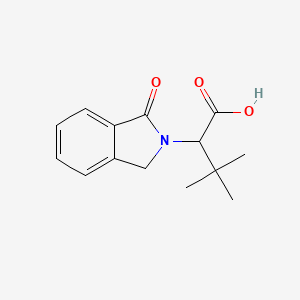

Molecular Structure Analysis

The molecular structure of this compound is characterized by a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure exhibits a wide variety of biological activity .

Chemical Reactions Analysis

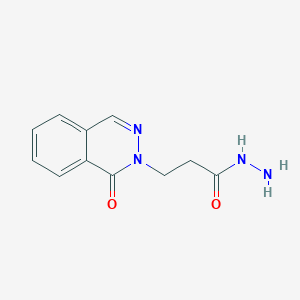

The chemical reactions involving this compound have shown a broad spectrum of activity against various pathogens . A new series of 2- [ [1 (2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro for antimicrobial activity against bacteria and fungal species .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its IR spectrum, which shows a characteristic band at 1713 cm −1, attributed to C=O stretching frequency .

Applications De Recherche Scientifique

Antibacterial Activity

This compound has been investigated for its antibacterial properties. Researchers synthesized and characterized it using UV, FT-IR, 13C-NMR, and 1H-NMR methods . The antibacterial activity was screened against various bacterial strains, including:

Notably, this compound exhibited inhibitory effects on Klebsiella pneumoniae and Staphylococcus hominis. Additionally, molecules 1, 3, and 4 showed inhibitory effects on Staphylococcus epidermidis and alpha Streptococcus haemolyticus.

Multicomponent Synthesis

Another study reported an efficient multicomponent method for synthesizing biologically active 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids. This compound was obtained from the reaction of pyrazole-4-carbaldehyde, 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines, and 2-mercaptoacetic acid under ultrasound irradiation .

Mécanisme D'action

Orientations Futures

The future directions for the research on this compound could involve further exploration of its structure-activity relationship . This could lead to the discovery of superior derivative compounds . Additionally, more research could be conducted to explore its various biological activities and potential applications in medicine .

Propriétés

IUPAC Name |

(5-methyl-1-phenylpyrazol-4-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S/c1-13-16(11-20-23(13)14-5-3-2-4-6-14)17(24)22-9-7-15(8-10-22)25-18-21-19-12-26-18/h2-6,11-12,15H,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNCMCXURLOHJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=NN=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2364889.png)

![1-[(1S,2S)-2-(13-Azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B2364890.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2364891.png)

![2-[(4-methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2364898.png)

![N-(2,6-dichlorophenyl)-2-[ethyl({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)amino]acetamide](/img/structure/B2364900.png)

![8-[(2Z)-2-butan-2-ylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2364901.png)

![2-[(4-bromophenyl)methylsulfanyl]propanoic Acid](/img/structure/B2364903.png)